Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a thieno ring with a pyrimidine core, and is further modified with various functional groups, including butyl, chlorophenylmethyl, and dimethyl groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno ring, followed by the construction of the pyrimidine core. The introduction of the butyl, chlorophenylmethyl, and dimethyl groups is achieved through various substitution reactions under controlled conditions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies have identified key pathways, such as inhibition of specific kinases or interference with DNA replication, which contribute to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Thieno(2,3-d)pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Pyrimidine analogs: Compounds with a pyrimidine core but different heterocyclic or functional group modifications.
Uniqueness
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((3-chlorophenyl)methyl)-5,6-dimethyl- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.
Properties
CAS No. |
203808-37-1 |
---|---|
Molecular Formula |
C19H21ClN2O2S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-butyl-1-[(3-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-9-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-7-6-8-15(20)10-14/h6-8,10H,4-5,9,11H2,1-3H3 |
InChI Key |
LZINPFKMVJPXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC(=CC=C3)Cl)SC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.